molecular formula C6H16O3P2 B8709577 Ethylmethylphosphinic anhydride CAS No. 51528-37-1

Ethylmethylphosphinic anhydride

Cat. No. B8709577
CAS RN: 51528-37-1
M. Wt: 198.14 g/mol
InChI Key: LLUBVCCZUMPBMI-UHFFFAOYSA-N
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Patent
US04426325

Procedure details

At 0° C., 7.0 g (0.05 mol) of H-Gly-OC2H5.HCl, 15 ml of N-ethyl morpholine and 20 g of methylethylphosphinic acid anhydride were added successively to a solution of 10.5 g (0.05 mol) of carbobenzoxy-glycine in 20 ml DMF, while stirring and cooling thoroughly. The mixture was brought to room temperature, while stirring. After 16 hours of standing at room temperature the solvent was distilled off in vacuo, and the residue was dissolved in a mixture of 200 ml of ethyl acetate and 100 ml of a 5% potassium bisulfate solution. The ethyl acetate solution was washed twice with 100 ml each of saturated sodium bicarbonate solution, dried over sodium sulfate and evaporated in vacuo.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].Cl.C(N1CCOCC1)C.CP(OP(CC)(C)=O)(CC)=O.[C:28](NCC(O)=O)([O:30][CH2:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)=[O:29]>CN(C=O)C>[CH2:6]([O:5][C:3](=[O:4])[CH2:2][NH:1][C:28]([O:30][CH2:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)=[O:29])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
NCC(=O)OCC.Cl
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N1CCOCC1
Name
Quantity
20 g
Type
reactant
Smiles
CP(=O)(CC)OP(=O)(C)CC
Name
Quantity
10.5 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NCC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling thoroughly
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
STIRRING
Type
STIRRING
Details
while stirring
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a mixture of 200 ml of ethyl acetate and 100 ml of a 5% potassium bisulfate solution
WASH
Type
WASH
Details
The ethyl acetate solution was washed twice with 100 ml each of saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)OC(CNC(=O)OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.